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2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)-

Metal chelation Blood plasma modelling Metallodrug design

Tetradentate N4 ligand with validated protonation constants (pKa₁=4.62, pKa₂≈7.1) and Cu(II)/Ni(II) formation constants for ECCLES blood plasma modeling. X-ray confirms tetradentate N4 coordination via methylene spacer. Outperforms aminoethylene and dimethylethyl analogs in Cu(II) mobilization; forms neutral, lipophilic CuL1H₋₂ at pH 7.4; ~50% 24-h biodistribution retention. For Cu-based NSAID alternatives, ⁶⁴Cu radiopharmaceuticals, magnetic materials, and supramolecular sensors.

Molecular Formula C19H17N5O2
Molecular Weight 347.4 g/mol
CAS No. 116044-30-5
Cat. No. B1599170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)-
CAS116044-30-5
Molecular FormulaC19H17N5O2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)C2=NC(=CC=C2)C(=O)NCC3=CC=CC=N3
InChIInChI=1S/C19H17N5O2/c25-18(22-12-14-6-1-3-10-20-14)16-8-5-9-17(24-16)19(26)23-13-15-7-2-4-11-21-15/h1-11H,12-13H2,(H,22,25)(H,23,26)
InChIKeyIQHYZZVDTOTUHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)-: Tetradentate Ligand for Selective Metal Chelation


2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- (CAS 116044-30-5) is a tetradentate N-donor ligand built on a pyridine-2,6-dicarboxamide scaffold, featuring two 2-pyridinylmethyl arms attached through the carboxamide nitrogens . This architecture creates a pre-organized binding pocket that coordinates transition metal ions via the central pyridine, two deprotonated amide nitrogens, and one or both terminal pyridyl groups, depending on the metal and reaction conditions [1]. Unlike simpler bis(aminoethyl) or bis(dimethylaminoethyl) analogs, the pyridylmethyl arms provide both electronic tuning (lower pKa of the terminal nitrogens) and conformational rigidity that influence metal selectivity, complex nuclearity, and biological transport properties [1][2].

1
Workflow
Transition metal chelation and coordination chemistry studies
2
Selection
Tetradentate N4 donor with pre-organized pyridine-2,6-dicarboxamide scaffold
3
Use Context
Reported fit for blood plasma speciation modelling and metallodrug chelator research

Why Generic Pyridine-Dicarboxamide Ligands Cannot Substitute


Although the pyridine-2,6-dicarboxamide core is shared with analogs such as N,N′-di(aminoethylene)-2,6-pyridinedicarbonylamine (L1) and Bis-(N,N-dimethylethyl)-2,6-pyridinedicarboxamide (L2), the 2-pyridinylmethyl arms of the target compound fundamentally alter protonation thermodynamics and metal selectivity [1]. In blood plasma simulation models, the target compound mobilizes Cu(II) more effectively than both L1 and L2, a consequence of its lower terminal nitrogen pKa (4.62 vs. 9.20 and ~7.0, respectively) and the resulting predominance of the neutral, lipophilic MLH₋₂ species at physiological pH [1][2]. Crystallographic studies further demonstrate that the methylene spacer between the amide and pyridyl groups critically determines whether the ligand coordinates in a tetradentate N₄ fashion (target) versus a tridentate N₃ mode (direct-linked N,N'-bis(2-pyridyl) analog) [3]. Replacing the target compound with a generic analog therefore risks altering coordination geometry, metal binding affinity, complex lipophilicity, and ultimately in vivo pharmacokinetics [1][2][3].

This Compound
2-pyridinylmethyl arms — tetradentate N4 coordination, lower terminal pKa, neutral MLH-2 species at pH 7.4
Generic Analog (L1/L2)
Aminoethylene or dimethylethyl arms — higher terminal pKa, MLH-1 dominance at pH 7.4, may shift Cu(II) mobilization and complex lipophilicity
This Compound
Methylene spacer enables tetradentate N4 mode — dinuclear helicates and tetranuclear clusters
Direct-Linked Analog (H2L8)
No methylene spacer — tridentate N3 coordination, pendant pyridyl bridges, fundamentally different nuclearity
Analog substitution may alter coordination geometry, metal selectivity, speciation at physiological pH, and reported plasma mobilization profile — requires validation.

Quantitative Differentiation Evidence


Superior Cu(II) Mobilization in Blood Plasma Simulation

In a head-to-head blood plasma simulation using the ECCLES program (database containing >5000 ligands and 10 metal ions), the target compound (designated L3) was directly compared with N,N′-di(aminoethylene)-2,6-pyridinedicarbonylamine (L1) and Bis-(N,N-dimethylethyl)-2,6-pyridinedicarboxamide (L2) [1]. The simulation incorporated experimentally determined protonation constants (pKa₁: L1 = 9.20, L2 ≈ 7.0, L3 = 4.62) and Ni(II) formation constants measured at 25°C and I = 0.15 mol dm⁻³ [1][2]. L3 outperformed both L1 and L2 in mobilizing Cu(II) from protein-bound forms to low molecular weight complexes, as measured by the plasma mobilizing index (pmi) [1]. This superiority was attributed to L3's pre-organized structure that facilitates metal-assisted deprotonation of the amide nitrogens, generating the neutral MLH₋₂ species that predominates at pH 7.4 [1].

Cu(II) Plasma Mobilization
Head-to-head
L3 > L2 > L1 in Cu(II) mobilization; MLH-2 dominant at pH 7.4 for target vs. MLH-1 for analogs
Reported plasma mobilization context
ECCLES simulation, 25°C, I = 0.15 mol dm-3
Metal chelation Blood plasma modelling Metallodrug design

Protonation Thermodynamics and pH-Dependent Speciation

Glass electrode potentiometry at 25°C and I = 0.15 mol dm⁻³ (NaCl) yielded the first protonation constant (pKa₁) corresponding to the terminal nitrogen/pyridyl group as 4.62 for the target compound (L3), 9.20 for L1 (N,N′-di(aminoethylene)-2,6-pyridinedicarbonylamine), and approximately 7.0 for L2 (Bis-(N,N-dimethylethyl)-2,6-pyridinedicarboxamide) [1]. The central pyridyl nitrogen protonation constant (pKa₃) was 1.98 for L3, compared to 2.03 for L1 and 1.74 for L2 [1]. The dramatic pKa₁ shift (Δ = 4.58 units between L1 and L3) reflects the electron-withdrawing effect of the pyridyl substituent combined with reduced amine basicity in L3 [1]. Consequently, at physiological pH 7.4, L3 exists predominantly as the fully deprotonated MLH₋₂ species, whereas L1 and L2 predominantly form MLH₋₁ species, resulting in a net charge difference that impacts lipophilicity and membrane permeability of the corresponding metal complexes [1][2].

Terminal pKa1 Shift
Head-to-head
pKa1: 4.62 (L3) vs. 9.20 (L1) — Δ = 4.58 log units (~38,000-fold equilibrium difference)
Supports speciation-driven chelator selection
Glass electrode potentiometry, 25°C, I = 0.15 mol dm-3
Potentiometry Protonation constants Speciation analysis

In Vivo Bio-distribution and Prolonged Retention

Bio-distribution experiments in mice with the [⁶⁴Cu]Cu(II) complex of the target compound (designated L1 in the original Polyhedron paper) demonstrated approximately 50% retention of the injected dose in the body after 24 hours [1]. This contrasts sharply with copper complexes of earlier-generation ligands studied by Jackson et al., which exhibited significantly shorter biological half-lives [1][2]. The extended retention is mechanistically linked to the formation of a neutral, lipophilic CuL1H₋₂ species that predominates at physiological pH 7.4, as confirmed by spectroscopic studies and octanol-water partition coefficient measurements [1]. The lipophilicity of the Cu(II)–L1 complex was specifically cited as a design improvement over prior ligand systems [1].

In Vivo Retention
Cross-study comparable
~50% of injected 64Cu–ligand dose retained at 24 h in mice
Reported retention context for chelator research
Intravenous administration; comparison with Jackson et al. complexes
Bio-distribution Copper-64 Pharmacokinetics Anti-inflammatory

Tetradentate vs. Tridentate Coordination Mode

Single-crystal X-ray diffraction studies of copper(II) complexes formed with the target compound (reported as N,N'-bis[2-(2-pyridyl)methyl]pyridine-2,6-dicarboxamide in Jain et al., Dalton Trans., 2004) demonstrate that the methylene spacer between the carboxamide and terminal pyridyl groups allows the ligand to adopt a tetradentate N₄ coordination mode through the central pyridine nitrogen, two deprotonated amide nitrogens, and at least one terminal pyridyl nitrogen [1]. In contrast, the directly linked analog N,N'-bis(2-pyridyl)pyridine-2,6-dicarboxamide (H₂L8) coordinates in a tridentate N₃ fashion, leaving one terminal pyridyl ring uncoordinated and forming a dimeric complex [Cu(L8)(OH₂)]₂·2H₂O in which the pendant pyridyl bridges to a second copper center [1][2]. This denticity difference fundamentally alters complex nuclearity: the target compound favors dinuclear helicate or tetranuclear structures, while H₂L8 yields dinuclear species with terminal aqua ligands [1][2].

N4 vs. N3 Denticity
Head-to-head
Tetradentate N4 (target) — helicates/tetranuclear; Tridentate N3 (H2L8) — dinuclear with aqua ligands
Coordination geometry context for architecture design
Single-crystal X-ray diffraction; Jain et al., Dalton Trans. 2004
X-ray crystallography Coordination geometry Tetradentate ligand Copper(II) complexes

Procurement-Relevant Application Scenarios


Rational Design of Copper-Based Anti-Inflammatory Metallodrugs

The target ligand's demonstrated ability to mobilize copper in blood plasma (superior to aminoethylene and dimethylethyl analogs) and to form a neutral, lipophilic Cu(II) species (CuL1H₋₂) at pH 7.4 makes it a leading scaffold for developing copper-based NSAID alternatives for rheumatoid arthritis [1][2]. The ~50% 24-hour bio-distribution retention provides a pharmacokinetic baseline that researchers can use to evaluate structural derivatives aimed at further optimizing tissue targeting and clearance profiles [2].

Construction of Discrete Helicates and Coordination Polymers

The tetradentate N₄ coordination mode enabled by the methylene spacer—as confirmed by X-ray crystallography—allows the target compound to serve as a reliable building block for self-assembled double helical dinuclear and tetranuclear copper(II) complexes, as well as trinuclear nickel(II) clusters [3][4]. This property is directly exploitable for designing magnetic materials, supramolecular sensors, and catalytic coordination networks where precise metal-metal spacing and predetermined nuclearity are critical.

Potentiometric Speciation and Pharmacokinetic Modelling

The experimentally determined protonation constants (pKa₁ = 4.62, pKa₂ ≈ 7.1, pKa₃ = 1.98) and Ni(II)/Cu(II) formation constants provide a validated thermodynamic dataset for blood plasma speciation models such as ECCLES [1][5]. Researchers can use these parameters to computationally predict in vivo metal distribution, competitive binding against Zn(II) and Ca(II), and the plasma mobilizing index of new derivatives before undertaking costly animal experiments [1].

Synthesis of Copper-64 Complexes for Imaging and Radiotherapy

The ability of the ligand to form stable, lipophilic Cu(II) complexes that exhibit prolonged in vivo retention (~50% at 24 hours) positions it as a candidate bifunctional chelator for ⁶⁴Cu radiopharmaceuticals [2]. The tetradentate binding pocket provides sufficient thermodynamic stability to prevent transchelation in vivo, while the pyridyl arms offer synthetic handles for conjugation to targeting vectors such as peptides or antibodies [2][3].

Application
Selection Property
Validation Focus
Metal-based anti-inflammatory research
Reported plasma Cu(II) mobilization context
Plasma mobilizing index and speciation endpoint review
Discrete helicate and coordination polymer construction
Tetradentate N4 coordination with methylene spacer
Complex nuclearity and metal-metal spacing control
Potentiometric speciation and pharmacokinetic modelling
Experimentally determined protonation and formation constants
In silico plasma speciation model validation
Copper-64 chelator research for imaging
Reported in vivo retention and lipophilic complex formation
Transchelation resistance and conjugation-handle availability
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